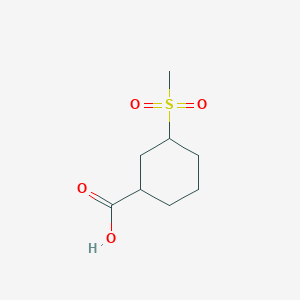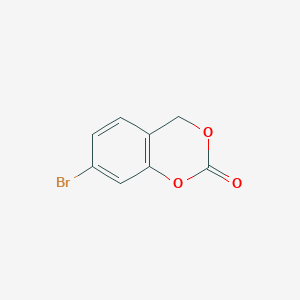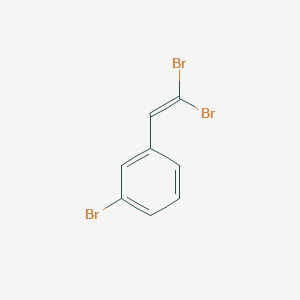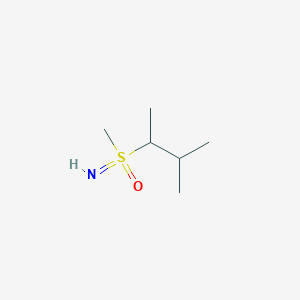![molecular formula C13H15FN2O B13188930 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound that features a pyrrole ring fused with a pyrrolidine ring and a fluorobenzoyl group attached at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-(4-fluorobenzoyl) malononitrile with a suitable amine under specific conditions. The reaction typically requires a metal catalyst, such as platinum or Raney nickel, and is carried out in a solvent like acetonitrile with glacial acetic acid . The reaction mixture is subjected to hydrogenation under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to enhance yield and purity. The process involves dissolving the starting materials in a solvent, followed by the addition of catalysts and reagents. The reaction is conducted in high-pressure autoclaves to ensure efficient hydrogenation. The product is then purified through filtration, concentration, and drying steps to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies on the exact molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A basic heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidine: A saturated heterocyclic amine with a five-membered ring.
Fluorobenzoyl derivatives: Compounds containing a fluorobenzoyl group attached to various scaffolds.
Uniqueness
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole is unique due to its fused ring structure and the presence of a fluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H15FN2O |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H15FN2O/c14-11-3-1-9(2-4-11)13(17)16-7-10-5-6-15-12(10)8-16/h1-4,10,12,15H,5-8H2 |
Clave InChI |
BLLWGNQEBCPHCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2C1CN(C2)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)




![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)


![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)

![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)
